(Z)-3-(1,3-Benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide
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Description
(Z)-3-(1,3-Benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C17H10BrN3O5 and its molecular weight is 416.187. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis
The direct polycondensation method has been utilized to prepare ordered polyamides, demonstrating the potential application of similar compounds in polymer synthesis. This method involves the polycondensation of symmetric and nonsymmetric monomers, indicating the utility of complex molecules in designing new polymeric materials with specific structural orders (Ueda & Sugiyama, 1994).
Catalysis and Asymmetric Reactions
Complex molecules similar to the queried compound have been explored for their potential in catalyzing asymmetric reactions. For instance, rigid P-chiral phosphine ligands have been developed for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showcasing the importance of complex molecules in enhancing enantioselectivities and catalytic activities in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Synthetic Methodology
Regioselective hydroamination of alk-3-ynones with o-phenylenediamines leading to diversely substituted 3H-1,5-benzodiazepines via (Z)-3-amino-2-alkenones highlights the synthetic utility of complex molecules in creating highly functionalized and structurally diverse compounds. This demonstrates an effective method for the synthesis of benzodiazepines, a class of compounds with significant pharmaceutical importance (Young et al., 2016).
Chemical Reactions and Mechanistic Studies
Studies on the desulfurization reaction of complex molecules have led to the identification of novel reaction intermediates and mechanisms, providing insights into the reactivity and potential applications of such compounds in synthetic chemistry. For example, the formation of unstable intermediates during desulfurization reactions has been investigated, shedding light on the complex chemical behavior of similar molecules (Argilagos et al., 1998).
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O5/c18-13-7-12(21(23)24)2-3-14(13)20-17(22)11(8-19)5-10-1-4-15-16(6-10)26-9-25-15/h1-7H,9H2,(H,20,22)/b11-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOYNWCYLIKRTH-WZUFQYTHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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